6-chloro-2-phenyl-4(3H)-quinazolinone
Description
Significance of Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrimidinone ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.govrsc.org The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects. researchgate.net
The tautomeric nature of the quinazolinone ring contributes to its reactivity and its capacity to engage in various biological interactions. researchgate.net Furthermore, the quinazolinone ring system is stable to oxidation, reduction, and hydrolysis, which is a desirable feature for drug candidates. researchgate.net
The broad therapeutic potential of quinazolinone derivatives is well-documented, with compounds exhibiting activities such as:
Anticancer: Quinazolinone-based molecules have shown inhibitory effects against various cancer cell lines. ontosight.aimdpi.comontosight.ai Some derivatives act as inhibitors of crucial enzymes in cancer progression like epidermal growth factor receptor (EGFR) and poly-(ADP-ribose) polymerase (PARP). mdpi.comrsc.org
Anti-inflammatory: Certain quinazolinone derivatives have demonstrated the ability to reduce inflammation by targeting key enzymes in the inflammatory cascade. ontosight.airesearchgate.net
Antimicrobial: The quinazolinone scaffold has been a fruitful source of new antibacterial and antifungal agents. nih.govontosight.aimdpi.com
Anticonvulsant: A number of quinazolinone derivatives have been synthesized and evaluated for their potential to manage seizures, with some showing significant activity. rsc.orgbiomedpharmajournal.orgnih.govmdpi.com
The diverse biological activities of the quinazolinone scaffold have solidified its importance as a key building block in the development of novel therapeutic agents. bohrium.comnih.gov
Overview of 6-chloro-2-phenyl-4(3H)-quinazolinone Derivatives in Research
The introduction of a chloro group at the 6-position and a phenyl group at the 2-position of the 4(3H)-quinazolinone core creates the this compound structure, which has served as a template for the synthesis of numerous derivatives with diverse biological activities. The presence and position of these substituents significantly influence the pharmacological profile of the resulting compounds.
Research into derivatives of this specific scaffold has explored their potential in several therapeutic areas. For instance, various substitutions on the phenyl ring and modifications at the N-3 position have led to the discovery of compounds with notable biological effects.
Table 1: Investigated Biological Activities of this compound Derivatives
| Activity Investigated | Key Findings |
| Antitumor | Novel 6-chloro-quinazolin derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net |
| Antimicrobial | Derivatives have been synthesized and screened for their antibacterial and antifungal activities. nih.gov |
| Anticonvulsant | The anticonvulsant properties of various 2-substituted 3-aryl-4(3H)-quinazolinones have been a significant area of research. mdma.ch |
One area of significant investigation has been the synthesis of novel 6-chloro-quinazolin derivatives as potential antitumor agents. researchgate.net While specific efficacy data for this compound derivatives is part of ongoing research, the broader class of 6-substituted quinazolinones has shown promise.
In the realm of antimicrobial research, novel 6,8-dibromo-4(3H)quinazolinone derivatives, which share a halogenated quinazolinone core, have been synthesized and shown to possess antibacterial and antifungal activities. nih.gov For example, specific derivatives demonstrated potent in vitro activity against various bacterial and fungal strains. nih.gov
The anticonvulsant potential of 4(3H)-quinazolinones has been extensively studied. Research has shown that substitutions on the 3-aryl group of 2-substituted-4(3H)-quinazolinones can yield compounds with promising anticonvulsant activity. mdma.ch For instance, compounds with a 3-o-tolyl or 3-o-chlorophenyl group have demonstrated good protection against seizures in preclinical models. mdma.ch
The exploration of this compound and its analogues continues to be an active area of research, with the aim of developing new and effective therapeutic agents. The versatility of this scaffold, coupled with the potential for diverse chemical modifications, ensures its continued relevance in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBDCKPRFLKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 6 Chloro 2 Phenyl 4 3h Quinazolinone
Established Synthesis Routes for 4(3H)-Quinazolinone Core Structures
The construction of the fundamental 4(3H)-quinazolinone ring system is a well-documented area of organic synthesis, with several reliable methods being widely employed. These routes typically involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) scaffold.
Condensation and Cyclization Approaches
Condensation and subsequent cyclization reactions represent the most traditional and frequently utilized strategies for assembling the 4(3H)-quinazolinone core. These methods begin with readily available anthranilic acid derivatives, which possess the necessary ortho-amino-carboxy arrangement for ring closure.
One common approach involves the reaction of anthranilic acids with acid chlorides or anhydrides. nih.gov For instance, substituted anthranilic acids can be treated with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized, often by heating with acetic anhydride (B1165640), to yield benzoxazinone (B8607429) intermediates. The benzoxazinone is a key precursor that, upon reaction with ammonia (B1221849) or primary amines, undergoes ring-opening and re-closure to furnish the desired 4(3H)-quinazolinone. nih.govnih.gov
Another prevalent method uses 2-aminobenzamides as the starting material. These compounds can be condensed with aldehydes or orthoesters to form the quinazolinone ring. ijprajournal.com A notable green chemistry approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein, to produce a variety of 4(3H)-quinazolinones in good to excellent yields under mild, metal-free conditions. nih.govrsc.orgresearchgate.net
Isatoic anhydride is another valuable starting material for one-pot syntheses. Multicomponent reactions involving isatoic anhydride, a primary amine, and an orthoester can efficiently produce 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free conditions. rsc.org
Table 1: Comparison of Starting Materials for Condensation/Cyclization Routes
| Starting Material | Reagents | Key Intermediate | Advantages |
|---|---|---|---|
| Anthranilic Acid | Acid Chlorides, Acetic Anhydride, Amines | Benzoxazinone | Readily available starting material, versatile. nih.govnih.gov |
| 2-Aminobenzamide | Aldehydes, Orthoesters | Direct Cyclization | Can be adapted for green, photocatalytic methods. nih.govresearchgate.net |
Utilization of o-Disubstituted Benzene Derivatives
Beyond anthranilic acid-based routes, other ortho-disubstituted benzene derivatives serve as effective precursors for the 4(3H)-quinazolinone skeleton. These methods offer alternative pathways that can accommodate different substitution patterns on the benzene ring.
Syntheses have been developed starting from compounds such as 2-aminobenzonitrile (B23959), 2-nitrobenzoic acid, and 2-halobenzoic acids. researchgate.net For example, 2-aminobenzonitrile can be utilized in constructing the quinazolinone ring. nih.gov Similarly, 2-nitrobenzoic acid derivatives can undergo intermolecular reductive N-heterocyclizations with formamide, catalyzed by indium(III) or bismuth(III) salts, to yield the quinazolinone core in high yields. researchgate.net
More advanced methods have employed 2-halobenzoic acids in metal-catalyzed cyclization reactions. An iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines, assisted by microwave irradiation, has been shown to produce quinazolinone derivatives efficiently, even in aqueous media. sci-hub.cat This approach is notable for its use of an inexpensive and environmentally benign metal catalyst.
Advanced Synthetic Strategies for 6-chloro-2-phenyl-4(3H)-quinazolinone and its Analogs
Modern synthetic chemistry has introduced powerful techniques to streamline the synthesis of complex molecules like this compound, focusing on improving efficiency, reducing reaction times, and simplifying purification processes.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating the construction of heterocyclic scaffolds, including quinazolinones. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles compared to conventional heating methods. tsijournals.comnih.gov
One-pot, two-step microwave-assisted syntheses have been described starting from anthranilic acids. In this procedure, the anthranilic acid is first heated with a carboxylic acid or acyl chloride under microwave irradiation, followed by the addition of an amine and further microwave heating to complete the cyclization, forming 2,3-disubstituted quinazolinones without isolating the intermediate benzoxazinone. ijprajournal.com A convergent microwave-assisted synthesis has also been reported using the bio-sourced solvent pinane, which favors the cyclization step. rsc.org Specifically for analogs, the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one has been successfully achieved via a microwave-assisted, iron-catalyzed cyclization from 5-chloro-2-halobenzoic acid and acetamidine (B91507) hydrochloride. sci-hub.cat
Table 2: Microwave-Assisted Synthesis of a 6-chloro-quinazolinone Analog sci-hub.cat
| 2-Halobenzoic Acid | Catalyst System | Method | Yield |
|---|---|---|---|
| 5-Chloro-2-iodobenzoic acid | Fe(acac)₃ / DMEDA | Microwave in Water | 79% |
| 5-Chloro-2-iodobenzoic acid | FeCl₃ / L-proline | Microwave in Water | 82% |
One-Pot Reaction Protocols
One-pot reactions, particularly those involving multiple components (multicomponent reactions, MCRs), offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without isolating intermediates. researchgate.net
Several one-pot strategies are effective for quinazolinone synthesis. A facile, copper-mediated one-pot condensation has been developed that utilizes ammonia as an in situ source of the amine, forming multiple C-N bonds in a single process to yield the quinazolinone core. rsc.org Another approach involves a three-component assembly of arenediazonium salts, nitriles, and anthranilates, which proceeds through the formation of an N-arylnitrilium intermediate followed by cyclization to afford quinazolin-4(3H)-ones in moderate to excellent yields. acs.org
Solvent-free, catalyst-free one-pot methods have also been developed. The reaction of isatoic anhydride, an amine, and an orthoester can be performed under classical heating or microwave irradiation to give 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This highlights a trend towards more environmentally benign synthetic protocols.
Derivatization and Substitution Patterns on the this compound Scaffold
The this compound scaffold serves as a versatile template for further chemical modification. The core structure presents several sites for derivatization, primarily at the N3 position, the C6 chloro-substituted benzene ring, and the C2 phenyl ring, allowing for the generation of diverse chemical libraries. researchgate.netgoogle.com
Substitution at the N3 Position: The nitrogen atom at position 3 is a common site for introducing a wide variety of substituents. For example, 3-amino-2-phenyl-quinazolin-4-one, formed from the reaction of the corresponding benzoxazinone with hydrazine (B178648) hydrate, can be condensed with aldehydes to form Schiff bases at the N3 position. researchgate.netnih.gov The N3 position can also be alkylated or arylated. The synthesis of 3-benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one demonstrates the introduction of a benzyl (B1604629) group at this position. nih.gov
Modification of the Benzene Ring (C6-Position): While the title compound already possesses a chlorine atom at the C6 position, this position can be a site for further modification, often through cross-coupling reactions. Although direct substitution of the chloro group can be challenging, related scaffolds demonstrate the utility of this position. For instance, Suzuki cross-coupling reactions on 6-iodo-3-methyl-2-phenylquinazolin-4(3H)-one have been used to introduce a variety of aryl and heteroaryl groups at the C6 position, showcasing a powerful method for diversification. orientjchem.org
Modification of the C2-Phenyl Ring: The phenyl group at the C2 position can also be modified. Syntheses starting with substituted benzoyl chlorides or benzaldehydes can introduce substituents onto this ring. For example, using 4-chloro-3-nitro benzoylchloride in the initial condensation step leads to a 2-(4-chloro-3-nitrophenyl) quinazolinone derivative. tsijournals.com
These derivatization strategies are crucial for exploring the structure-activity relationships of quinazolinone-based compounds. nih.gov
Modifications at the Quinazolinone Ring (Positions 2, 3, 6, 8)
The quinazolinone ring offers several positions for chemical modification, with positions 2, 3, 6, and 8 being common targets for introducing new functional groups to alter the molecule's properties.
The phenyl group at position 2 can be substituted, though many synthetic routes begin with an appropriately substituted benzoyl chloride. More significantly, the nitrogen at position 3 is a frequent site for derivatization. For instance, 3-amino-2-phenyl quinazolin-4-(3H)-one can be prepared by treating the corresponding benzoxazine (B1645224) with hydrazine hydrate. This amino group then serves as a handle for further reactions, such as condensation with aldehydes to form 3-arylidenoamino derivatives or Schiff's bases. nih.gov
Position 6, bearing the chloro group in the parent compound, is activated for nucleophilic substitution and is a key site for introducing complexity, often through metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, has been used to couple 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one with various aryl boronic acids, demonstrating a viable pathway for creating C-C bonds at this position. orientjchem.org While this example uses an iodo-analogue, the principle applies to chloro-derivatives, though reaction conditions may differ.
Electrophilic substitution on the quinazoline (B50416) ring itself has a known order of reactivity, with position 8 being the most reactive, followed by position 6. nih.gov This inherent reactivity can be exploited for reactions such as nitration. nih.gov
Below is a table summarizing representative modifications at these positions.
| Position Modified | Reagent/Reaction Type | Resulting Structure/Derivative | Source(s) |
| Position 3 | Hydrazine hydrate, followed by aldehydes | 3-Arylidenoamino derivatives (Schiff's bases) | nih.gov |
| Position 3 | Primary amines (e.g., p-phenylenediamine) | N-substituted quinazolinone derivatives | researchgate.net |
| Position 6 | Aryl boronic acids (Suzuki Coupling) | 6-Aryl-quinazolin-4(3H)-ones | orientjchem.org |
| Position 8 & 6 | Fuming nitric acid in H₂SO₄ (Nitration) | 6-Nitroquinazoline (demonstrates reactivity order) | nih.gov |
Introduction of Heterocyclic Moieties
One common approach involves modifying a substituent on the quinazolinone ring to build a new heterocyclic system. For example, chalcone-like 1,3-propen-1-one derivatives can be synthesized from an acetyl group attached to the N-3 phenyl ring. These intermediates can then undergo cyclization with reagents like hydrazine, urea, or thiourea (B124793) to form pyrazoline, pyrimidone, or pyrimidinethione rings, respectively. ptfarm.pl Similarly, other synthetic routes have been developed to incorporate pyrazoline, isoxazoline, and pyrimidine (B1678525) systems at position 3 of the quinazolinone structure. nih.gov
Another method involves linking pre-formed heterocyclic rings to the quinazolinone scaffold. This has been achieved by creating hybrids where moieties such as benzothiazole (B30560), benzimidazole, triazole, tetrazole, and thiadiazole are connected to the core structure. ijnrd.orgzsmu.edu.ua For instance, 2,3-disubstituted quinazolinones have been synthesized incorporating benzothiazole rings. nih.gov Fused tricyclic systems, such as pyridazino-, pyrrolo-, and pyrazolo-quinazolinones, represent a further level of structural complexity. nih.gov
The table below illustrates examples of heterocyclic moieties that have been incorporated into quinazolinone structures.
| Method of Introduction | Heterocyclic Moiety Introduced | Resulting System | Source(s) |
| Cyclization of N-3 substituent | Hydrazine on a propenone intermediate | Pyrazoline ring | ptfarm.pl |
| Cyclization of N-3 substituent | Urea on a propenone intermediate | Pyrimidone ring | ptfarm.pl |
| Cyclization of N-3 substituent | Mercaptosuccinic acid on an imine | 1,3-Thiazolidin-4-one ring | nih.gov |
| Attachment at Position 3 | Substituted 1,3-benzothiazoles | 3-(Benzothiazol-2-yl)-quinazolin-4(3H)-ones | nih.gov |
| Fusion with Quinazolinone Ring | N/A | Pyrazolo–quinazolinones | nih.gov |
| Attachment via Linker | Various "pharmacophoric" heterocycles | nih.govontosight.ainih.govtriazino[2,3-c]quinazoline hybrids | zsmu.edu.ua |
Halogenation Effects on Synthetic Yields and Purity
The presence and position of halogen atoms on the quinazolinone scaffold play a critical role in directing synthetic pathways and influencing reaction outcomes, including yields and purity. Halogenated quinazolinones are valuable intermediates, particularly for metal-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
The chlorine atom at the C-6 position, as in the parent compound, provides a reactive site for such transformations. Research on the synthesis of phenolic quinazolin-4(3H)-ones from 2-aminobenzamides showed that starting materials carrying halogen substituents, including chloro or bromo groups, led to the desired products in good yields, ranging from 80% to 92%. mdpi.com This suggests that the electron-withdrawing nature of the halogen facilitates the reaction without producing significant side products.
The reactivity of halogens on the quinazoline ring is position-dependent. The C-4 position, when halogenated (e.g., 4-chloroquinazoline), is particularly electrophilic and reactive due to the "α-nitrogen effect". researchgate.net This heightened reactivity allows for selective substitution at C-4 even when other halogens, such as bromo groups, are present at positions 6 and 8. For example, Sonogashira cross-coupling of 2-aryl-6,8-dibromo-4-chloroquinazolines with terminal acetylenes resulted in the exclusive replacement of the 4-chloro atom, yielding 4-alkynyl-6,7-dibromoquinazolines. nih.gov
The choice of halogen can also be crucial. While chloro-derivatives are common, iodo-substituted quinazolinones are often used in reactions like the Suzuki coupling because iodine is a better leaving group, facilitating milder reaction conditions and potentially higher yields. orientjchem.org
The table below summarizes observations on the effects of halogenation.
| Halogen Position/Type | Reaction Type | Observed Effect on Yield/Purity/Reactivity | Source(s) |
| Position 6 (Cl, Br) | Cyclocondensation | Facilitates reaction, leading to good yields (80-92%). | mdpi.com |
| Position 4 (Cl) vs. 6, 8 (Br) | Sonogashira Coupling | C-4 chloro is selectively replaced due to higher reactivity. | nih.gov |
| Position 6 (Cl) | General (Structural Role) | The 6-chloro group can engage in van der Waals interactions, providing a structural anchor in binding pockets. | acs.org |
| Position 6 (Iodo) | Suzuki Coupling | Often preferred as a starting material for cross-coupling due to being a better leaving group. | orientjchem.org |
Preclinical Pharmacological Spectrum of 6 Chloro 2 Phenyl 4 3h Quinazolinone Derivatives
Anticancer and Antitumor Research
Derivatives of 6-chloro-2-phenyl-4(3H)-quinazolinone have been the focus of numerous studies to assess their efficacy as anticancer agents. This research has primarily involved in vitro testing against a panel of human cancer cell lines to determine their cytotoxic potential and to elucidate the underlying molecular mechanisms of their action.
In Vitro Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of various this compound derivatives have been extensively studied across a diverse range of human cancer cell lines.
Derivatives of this compound have demonstrated notable cytotoxic activity against the human lung carcinoma cell line A549. For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated, with one compound showing an IC50 value of 0.44 μM. Another study on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones also reported cytotoxic effects against A549 cells.
| Derivative Type | Reported Activity (IC50) |
|---|---|
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | 0.44 μM |
| 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone | Data available |
The MCF-7 and MDA-MB-231 breast cancer cell lines have been frequently used to evaluate the anticancer potential of this compound derivatives. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives showed good cytotoxic activity towards the MCF-7 cell line. In another study, quinazolinone-thiazol hybrids were tested against MCF-7 cells, with some compounds showing high activity. Furthermore, certain 6-methyl-3-phenyl-4(3H)-quinazolinone analogues displayed selective activity against the MDA-MB-231 cell line. A series of quinazolin-4(3H)-one derivatives showed potent cytotoxicity against MCF7 cell lines, with some compounds having IC50 values as low as 0.20 µM. nih.gov
| Derivative Type | Cell Line | Reported Activity (IC50) |
|---|---|---|
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | MCF-7 | Good activity |
| Quinazolinone-thiazol hybrid | MCF-7 | High activity |
| 6-methyl-3-phenyl-4(3H)-quinazolinone analogue | MDA-MB-231 | Selective activity |
| Quinazolin-4(3H)-one derivative | MCF-7 | 0.20 µM |
Derivatives of this compound have shown significant cytotoxic effects against various human leukemia cell lines. For instance, a novel quinazolin-4(3H)-one derivative inhibited proliferation in L1210 and K562 leukemia cell lines by more than 50% at a concentration of 1 µg/mL, with an IC50 value of 5.8 µM. mdpi.com Furthermore, 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones exhibited significant cytotoxic effects toward U937 cells, with EC50 values ranging from 0.30 to 10.10 μM. researchgate.net Some N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds exhibited mild-to-moderate cytotoxic activity against K562 cells. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were also screened for their in vitro antitumor activity against the HeLa cell line.
| Derivative Type | Cell Line | Reported Activity |
|---|---|---|
| Quinazolin-4(3H)-one derivative | L1210, K562 | >50% inhibition at 1 µg/mL (IC50 = 5.8 µM) |
| 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone | U937 | EC50 range: 0.30 - 10.10 μM |
| N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-...-acetamide | K562 | Mild-to-moderate activity |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | HeLa | Data available |
The broad-spectrum anticancer potential of this compound derivatives is evident from their activity against a variety of other human tumor cell lines. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were tested against HCT-8 (colon), and HepG2 (liver) cell lines, with five of the compounds showing broad-spectrum antitumor activity. researchgate.net Quinazolinone-thiazole hybrids demonstrated high cytotoxic activity against PC3 (prostate) and HT-29 (colon) cell lines. nih.gov Some derivatives of 6-methyl-3-phenyl-4(3H)-quinazolinone were effective against the melanoma cell line MDA-MB-435 (often used as a model for SKMEL-2). A series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human ovarian carcinoma (A2780, a model for 1A9) cell lines, with some compounds showing potent activity. nih.gov Novel quinazoline (B50416) derivatives have also shown potent cytotoxic activity against human glioblastoma cells like U-87-MG. Furthermore, 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been identified as potential inhibitors for the proliferation of osteosarcoma (HOS) cells. doi.org A study on BMH-21-like quinazolinone derivatives reported anti-proliferative activity against HepG2 and HT-29 cells. nih.gov
| Derivative Type | Cell Line | Reported Activity |
|---|---|---|
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | HCT-8, HepG2 | Broad-spectrum activity |
| Quinazolinone-thiazole hybrid | PC3, HT-29 | High activity |
| 6-methyl-3-phenyl-4(3H)-quinazolinone analogue | MDA-MB-435 (Melanoma) | Effective |
| Quinazolin-4(3H)-one derivative | A2780 (Ovarian) | Potent activity |
| Novel quinazoline derivative | U-87-MG (Glioblastoma) | Potent cytotoxicity |
| 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivative | HOS (Osteosarcoma) | Inhibits proliferation |
| BMH-21-like quinazolinone derivative | HepG2, HT-29 | Anti-proliferative |
Mechanisms of Antitumor Action
The anticancer effects of this compound derivatives are exerted through various molecular mechanisms that disrupt cancer cell growth and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. For example, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone has been shown to trigger apoptosis in human leukemia cell lines. mdpi.com
Another significant mechanism is the induction of cell cycle arrest. By halting the cell cycle at specific phases, these compounds prevent cancer cells from dividing and proliferating. For instance, some derivatives have been found to cause cell cycle arrest at the G2/M phase in U937 cells, while others induce a G1-phase arrest. researchgate.net
Furthermore, some quinazolinone derivatives are believed to exert their antitumor effects by inhibiting tubulin polymerization, which is crucial for cell division. researchgate.net The generation of reactive oxygen species (ROS) is another proposed mechanism, where an imbalance in cellular redox status leads to cell death. Inhibition of key enzymes involved in cancer progression, such as protein kinases, is also a reported mechanism of action for this class of compounds. nih.gov
Efficacy in Preclinical Animal Models
The therapeutic potential of this compound derivatives has been validated in several preclinical animal models, demonstrating their in vivo efficacy in both oncology and infectious disease settings.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo antitumor activity of new compounds. Several quinazolinone derivatives have shown significant efficacy in these models.
The tubulin-inhibiting N-methylated analogue 5g displayed significant in vivo activity in a nude mouse MCF7 (human breast adenocarcinoma) xenograft model, achieving a tumor inhibitory rate of 51%. In a separate study, the quinazoline derivative 04NB-03 was shown to significantly reduce the growth of hepatocellular carcinoma xenograft tumors without causing notable toxic effects in the animals.
| Compound | Cancer Model | In Vivo Efficacy | Source |
|---|---|---|---|
| 5g | MCF7 Breast Cancer Xenograft | 51% tumor inhibitory rate | |
| 04NB-03 | Hepatocellular Carcinoma Xenograft | Significant reduction in tumor growth |
Peritonitis models are frequently used to assess the in vivo efficacy of antimicrobial and anti-inflammatory agents. Quinazolinone derivatives have demonstrated activity in both infectious and chemically-induced peritonitis models.
In a mouse model of peritonitis caused by methicillin-resistant Staphylococcus aureus (MRSA), quinazolinone compounds have shown excellent in vivo efficacy. One lead compound demonstrated a median effective dose (ED50) of 10 mg/kg after intravenous administration. A subsequent structure-activity relationship study identified compound 2 with an ED50 of 9.4 mg/kg and a further optimized compound, 27 , which showed greater than 50% efficacy at a 5 mg/kg dose.
Additionally, in a non-infectious model using acetic acid to induce peritonitis, which measures analgesic and anti-inflammatory effects, a 6-chloro-2-phenylquinazoline derivative showed 43% inhibition of writhing, indicating significant activity.
| Compound | Peritonitis Model | Endpoint | In Vivo Efficacy | Source |
|---|---|---|---|---|
| Lead Quinazolinone | MRSA Infection | Survival | ED50 = 10 mg/kg | |
| Compound 2 | MRSA Infection | Survival | ED50 = 9.4 mg/kg | |
| Compound 27 | MRSA Infection | Survival | >50% survival at 5 mg/kg | |
| 6-chloro-2-phenylquinazoline derivative | Acetic Acid-Induced | Analgesia/Anti-inflammatory | 43% inhibition |
Antimicrobial Activity Investigations
Derivatives of this compound are part of the broader quinazolinone class of heterocyclic compounds, which have attracted significant scientific interest due to their wide spectrum of pharmacological activities. mediresonline.orgcbijournal.com Extensive research has been dedicated to exploring their potential as antimicrobial agents, with numerous studies synthesizing novel variants and evaluating their efficacy against a range of pathogenic bacteria, fungi, and viruses. nih.govnih.gov
Antibacterial Efficacy
The quinazolinone scaffold has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of new antibacterial agents. frontiersin.org Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the quinazolinone ring, particularly at positions 2 and 3, and the presence of a halogen atom at position 6, can significantly influence the antibacterial profile. nih.gov
Quinazolinone derivatives have demonstrated notable efficacy against a variety of Gram-positive bacteria. eco-vector.com Numerous studies have reported significant activity against Staphylococcus aureus, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.comacs.org For instance, a series of 4(3H)-quinazolinone derivatives were evaluated, with some compounds showing potent activity against both methicillin-susceptible and resistant S. aureus, as well as vancomycin- and linezolid-resistant strains. acs.org
One study on 6,8-dibromo-4(3H)quinazolinone derivatives found a compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide), exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against S. aureus, P. aeruginosa, and B. cereus. nih.govsigmaaldrich.com Another investigation into acylhydrazone quinazolines identified derivatives with significant activity against S. aureus, S. epidermidis, M. luteus, and B. cereus. nih.gov Similarly, 6-substituted indolo[1,2-c] quinazolines have shown favorable inhibition against Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. nih.gov
The antibacterial effect is often linked to specific structural modifications. For example, in a series of newer quinazolin-4(3H)-one derivatives, the parent 2-phenyl-3-amino quinazolin-4-(3H)-one showed moderate activity against S. aureus and Bacillus cereus. frontiersin.org Furthermore, when conjugated with silver nanoparticles, certain quinazolinone derivatives showed enhanced bactericidal effects against Gram-positive bacteria like Streptococcus pyogenes and B. cereus. nih.gov
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | S. aureus ATCC 29213 | 0.03 | nih.gov |
| Compound 27 from a 4(3H)-quinazolinone series | S. aureus (Vancomycin-resistant) | ≤0.5 | acs.org |
| Compound 27 from a 4(3H)-quinazolinone series | S. aureus (Linezolid-resistant) | ≤0.5 | acs.org |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | S. aureus | 25 | nih.govsigmaaldrich.com |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | L. monocytogenes | 1.56 | nih.govsigmaaldrich.com |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | B. cereus | 25 | nih.govsigmaaldrich.com |
The efficacy of quinazolinone derivatives extends to Gram-negative bacteria, although sometimes to a lesser extent compared to Gram-positive strains. nih.gov Studies have documented activity against key pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govfrontiersin.orgnih.gov For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated potent activity, with one compound showing MIC values of 1.56 µg/mL against E. coli and 3.125 µg/mL against S. typhimurium. nih.govsigmaaldrich.com
However, the activity can be highly dependent on the specific derivative and the bacterial strain. One study found that several novel quinazolinone derivatives on their own had no effect on E. coli K1. nih.gov Interestingly, when these same compounds were conjugated with silver nanoparticles, they exhibited enhanced antibacterial activity against E. coli K1, K. pneumoniae, and P. aeruginosa. nih.gov This suggests a synergistic mechanism or improved cellular uptake.
Furthermore, some quinazolinone derivatives have been investigated as efflux pump inhibitors, which are particularly relevant for combating resistance in Gram-negative bacteria like Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net By inhibiting these pumps, the compounds can restore or enhance the activity of conventional antibiotics. researchgate.net
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 | nih.govsigmaaldrich.com |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | S. typhimurium | 3.125 | nih.govsigmaaldrich.com |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | P. aeruginosa | 25 | nih.govsigmaaldrich.com |
A key mechanism underlying the antibacterial activity of quinazolinone derivatives, particularly against MRSA, is the inhibition of Penicillin-Binding Proteins (PBPs). nih.gov PBPs are essential enzymes for the synthesis of the bacterial cell wall. nih.govresearchgate.net MRSA's resistance to β-lactam antibiotics is primarily due to its acquisition of PBP2a, an enzyme that has a low affinity for these drugs and can take over the cell wall synthesis process. nih.govresearchgate.net
Research has revealed a unique mechanism of action for the quinazolinone class: they bind to an allosteric site on the PBP2a enzyme, distinct from the active site where β-lactams bind. eco-vector.comresearchgate.net This allosteric binding induces a conformational change that opens up the active site, making PBP2a susceptible to inhibition by β-lactam antibiotics like piperacillin. researchgate.net This creates a synergistic effect, where the quinazolinone derivative renders the resistant bacterium vulnerable to conventional antibiotics. eco-vector.comresearchgate.net An extensive SAR study involving 77 analogues of the 4(3H)-quinazolinone core led to the discovery of potent PBP2a inhibitors with significant antibacterial activity against MRSA. nih.gov
Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, Aspergillus clavatus, A. flavus, S. Cerevisiae)
In addition to their antibacterial properties, quinazolinone derivatives have been investigated for their potential as antifungal agents. mediresonline.orgmdpi.com Various studies have demonstrated the efficacy of these compounds against a range of fungal pathogens, including clinically relevant yeasts like Candida albicans and molds such as Aspergillus niger and Aspergillus flavus. nih.govsigmaaldrich.commdpi.com
The antifungal activity is influenced by the substituents on the quinazolinone ring. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives found that one compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide), exhibited potent in vitro antifungal activity with MICs of 0.78 µg/mL against C. albicans and 0.097 µg/mL against A. flavus. nih.govsigmaaldrich.com Another study synthesized new pyrazol-quinazolinone compounds and found they had good antifungal effects. mdpi.com This research also noted that the presence of a chlorine group improved the inhibitory effect against Rhizoctonia solani, while a cyano group was more effective against fungi like Fusarium verticillioides. mdpi.com Similarly, a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds showed potent activity against C. albicans and A. niger. mdpi.com
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 | nih.govsigmaaldrich.com |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | A. flavus | 0.097 | nih.govsigmaaldrich.com |
| 3-(Furan-2-ylmethyleneamino)-2-hydrazinylquinazolin-4(3H)-one derivative | C. albicans | 2 | mdpi.com |
| 3-(Furan-2-ylmethyleneamino)-2-hydrazinylquinazolin-4(3H)-one derivative | A. niger | 4 | mdpi.com |
Antiviral Efficacy (e.g., against Herpes Simplex Virus, Vaccinia Virus, Vesicular Stomatitis Virus)
The pharmacological spectrum of quinazolinone derivatives also includes significant antiviral activity. mediresonline.orgnih.gov A number of studies have synthesized and screened these compounds against a variety of DNA and RNA viruses.
Specifically, derivatives of 2-phenyl quinazolin-4(3)H-one have been evaluated for their efficacy against viruses such as Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia virus, and Vesicular Stomatitis Virus. nih.govacademicjournals.orgresearchgate.net In one study, a series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were prepared and tested against a broad panel of viruses. nih.gov One of the synthesized compounds demonstrated notable activity against the entire range of tested viruses. nih.gov Another investigation of 2,3-disubstituted quinazolin-4(3H)-ones identified specific compounds with activity against HSV-1, HSV-2, and Vaccinia virus. academicjournals.org The results indicate that the quinazolinone scaffold is a promising starting point for the development of novel non-nucleoside antiviral agents. nih.gov
| Compound | Virus | Antiviral Activity (EC₅₀ in µg/mL) | Cytotoxicity (CC₅₀ in µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Compound 3a | HSV-1 (KOS) | 20 ± 0.8 | 100 ± 4.8 | 5 | researchgate.net |
| Compound 3a | HSV-2 (G) | 20 ± 0.7 | 100 ± 4.8 | 5 | researchgate.net |
| Compound 3a | Vaccinia Virus | 20 ± 1.6 | 100 ± 4.8 | 5 | researchgate.net |
| Compound 3a | Vesicular Stomatitis Virus | 20 ± 0.8 | 100 ± 4.8 | 5 | researchgate.net |
| Compound 3g | HSV-1 (KOS) | 20 ± 1.8 | 250 ± 10.8 | 13 | researchgate.net |
| Compound 3g | HSV-2 (G) | 20 ± 2.9 | 250 ± 10.8 | 13 | researchgate.net |
Antitubercular Activity (e.g., against Mycobacterium species)
Derivatives of the quinazolinone scaffold have demonstrated notable potential as antitubercular agents. Various studies have explored their efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.
A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were evaluated for their in vitro activity against the Mtb H37Rv strain and MDR strains. nih.gov Among these, compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline structure showed significant potency. nih.gov Specifically, two such analogues demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative, which incorporated an imidazole (B134444) ring at the 2-position, also exhibited substantial inhibitory action with a MIC of 4 µg/mL against the H37Rv strain and 16 µg/mL against MDR strains. nih.gov
Other research has also highlighted the effectiveness of quinazolinone derivatives. One study found that a compound identified as 2-Methyl-6 propyl benzo researchgate.netmdpi.com imidazo (B10784944) [1,2-c] quinazoline was the most effective against M. tuberculosis, with a MIC value of 0.78 µg/mL. mdpi.com Further investigations into 2,3-disubstituted quinazolinones revealed that several compounds had MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com Additionally, studies on 4-(S-Butylthio)quinazoline showed it to be more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov
Table 1: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Class | Target Strain | Key Findings | MIC (µg/mL) |
|---|---|---|---|
| 2,3-dihydroquinazolin-4(1H)-ones | M. tuberculosis H37Rv | Di-substituted aryl moiety with halogens at 2-position | 2 |
| 2,3-dihydroquinazolin-4(1H)-one | M. tuberculosis H37Rv & MDR | Imidazole ring at 2-position | 4 (H37Rv), 16 (MDR) |
| Benzimidazo quinazoline | M. tuberculosis | 2-Methyl-6 propyl derivative | 0.78 |
| 2,3-disubstituted quinazolinones | M. tuberculosis | Various substitutions | 6.25 - 100 |
Anti-inflammatory and Analgesic Properties
In Vitro Anti-inflammatory Mechanisms (e.g., COX-2 inhibition)
The anti-inflammatory potential of quinazolinone derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway.
Several quinazolinone derivatives have been identified as selective COX-2 inhibitors. nih.gov In one study, a series of synthesized quinazoline compounds were evaluated for their inhibitory activity against COX-1 and COX-2 isoenzymes. nih.gov The results showed that eleven derivatives exhibited good to excellent inhibitory activity toward COX-1, with IC₅₀ values ranging from 0.064 to 3.14 µM. nih.gov Notably, seven of these compounds did not inhibit the COX-2 isoform at concentrations up to 50 µM, indicating high selectivity for COX-1. nih.gov
In another investigation, newly designed selective COX-2 inhibitors tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to NSAIDs were synthesized. semanticscholar.org Two compounds, 6b and 6j, demonstrated higher in vitro COX-2 selectivity and inhibitory activity (IC₅₀ = 0.04 µM) than the reference drug celecoxib (B62257) (IC₅₀ = 0.05 µM). semanticscholar.org Their selectivity indices (S.I.) were 329 and 312, respectively, compared to 294 for celecoxib. semanticscholar.org Docking studies have also suggested that certain quinazolinone derivatives can bind effectively to the COX-2 active site, indicating their potential as successful anti-inflammatory candidates. itmedicalteam.pl
Table 2: In Vitro COX Inhibition by Selected Quinazolinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Quinazoline Derivative Series | COX-1 | 0.064 - 3.14 | Highly selective for COX-1 |
| Compound 6b | COX-2 | 0.04 | 329 |
| Compound 6j | COX-2 | 0.04 | 312 |
| Celecoxib (Reference) | COX-2 | 0.05 | 294 |
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Oedema)
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of new compounds. frontiersin.org This model involves inducing an acute inflammatory response that can be measured over several hours. plos.org
The efficacy of quinazolinone derivatives has been demonstrated in this model. For instance, compounds 6b and 6j, which showed potent in vitro COX-2 inhibition, also expressed more potent relief of carrageenan-induced paw edema in mice than celecoxib. semanticscholar.org Their ED₅₀ values were 11.74 µmol/kg and 13.38 µmol/kg, respectively, compared to 16.24 µmol/kg for celecoxib. semanticscholar.org Another study reported that new derivatives of quinazolinones displayed significant activity, with some showing a 62.2–80.7% reduction in edema volume. mdpi.com
Research on a series of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives also showed promising anti-inflammatory activity in experimental animals. nih.gov Similarly, an N-pyrrolylcarboxylic acid derivative structurally related to celecoxib, compound 3e, significantly inhibited carrageenan-induced paw edema after continuous administration, showing properties similar to the standard drug diclofenac. nih.gov
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Key Finding | ED₅₀ (µmol/kg) | Percent Reduction in Edema (%) |
|---|---|---|---|
| Compound 6b | More potent than celecoxib | 11.74 | - |
| Compound 6j | More potent than celecoxib | 13.38 | - |
| Celecoxib (Reference) | - | 16.24 | - |
| Quinazolinone Derivatives | Significant activity | - | 62.2 - 80.7 |
Analgesic Efficacy in Animal Models
The analgesic properties of this compound derivatives have been assessed using various animal models, such as the acetic acid-induced writhing test in mice. This test evaluates a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an irritant.
In one study, synthesized quinazolinone derivatives were evaluated for in vivo analgesic activity. scirea.org Two compounds, 1 and 2, exhibited significant analgesic effects. Compound 1 showed 61.33% and 71.14% activity at two different dose levels, while compound 2 showed 69.49% and 83.18% activity at the same respective doses. scirea.org The activity of compound 2 at the higher dose was greater than that of the standard drug indomethacin. scirea.org
Another study of novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives also reported promising analgesic activities in animal models. nih.gov Furthermore, research on a series of pyrazole-substituted quinazolinones found that a 2-phenyl derivative produced 65% inhibition in an analgesic test, outperforming standard drugs like phenylbutazone (B1037) (25% inhibition) and acetylsalicylic acid (20% inhibition). mdpi.com
Table 4: Analgesic Activity of Selected Quinazolinone Derivatives
| Compound | Animal Model | Key Finding | Percent Inhibition/Activity (%) |
|---|---|---|---|
| Compound 1 | Acetic acid-induced writhing | Significant activity | 61.33 - 71.14 |
| Compound 2 | Acetic acid-induced writhing | Higher activity than indomethacin | 69.49 - 83.18 |
| 2-phenyl pyrazole-substituted quinazolinone | Not specified | Higher activity than phenylbutazone | 65 |
Neuropharmacological Investigations
Anticonvulsant Activity in Animal Models (e.g., Pentylenetetrazole-induced seizures, Maximal Electroshock Test)
The anticonvulsant potential of quinazolinone derivatives has been explored in established rodent seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. core.ac.uk The MES test is used to identify agents effective against generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. core.ac.uknih.gov
Research has shown that various quinazolinone derivatives possess anticonvulsant properties. researchgate.net In one study, a series of novel N-substituted quinazolin-4-(3H)-one derivatives were evaluated. researchgate.net Several compounds were found to be significantly active against convulsions at a low dose (30 mg/kg), while others showed activity at a higher dose (100 mg/kg). researchgate.net
Further studies on 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones also demonstrated anticonvulsant effects. nih.gov One compound showed potency similar to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in the MES screen without exhibiting neurotoxicity. nih.gov Another derivative from this series showed activity in both the MES and PTZ screens at different time points. nih.gov These findings underscore the potential of the quinazolinone scaffold in developing new anticonvulsant agents. researchgate.net
Table 5: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound Class | Animal Model | Key Finding |
|---|---|---|
| N-substituted quinazolin-4-(3H)-ones | MES, PTZ, PIC | Several compounds significantly active at 30 mg/kg |
| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazolines | MES Screen | Potency similar to phenytoin and carbamazepine |
| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazolines | MES & PTZ Screen | Active at 0.5 and 4 hours post-administration |
GABAa Receptor Modulation
Derivatives of the quinazolin-4(3H)-one scaffold have been extensively investigated for their effects on the central nervous system, particularly as modulators of the GABAa receptor. nih.gov This receptor is a ligand-gated ion channel that mediates the inhibitory effects of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The anticonvulsant properties of many quinazolinone derivatives are attributed to their ability to act as positive allosteric modulators at the GABAa receptor, often at the benzodiazepine (B76468) binding site. nih.gov
Research into 2,3-disubstituted quinazolin-4(3H)-ones has shown that these compounds can exhibit significant anticonvulsant activity, which is believed to be mediated through their interaction with the GABAa receptor. nih.gov In vivo studies using pentylenetetrazole (PTZ)-induced seizure models in mice have demonstrated the potential of these derivatives as anticonvulsants. nih.gov The modulatory action on the GABAa receptor was further supported by in vivo flumazenil (B1672878) antagonism assays, which confirmed that the anticonvulsant effect targets the GABAa receptor. nih.gov
The design of these molecules often incorporates a lipophilic aryl ring and a hydrogen bond domain, which are considered important pharmacophoric features for binding to GABAergic biotargets. researchgate.net Molecular docking studies have suggested that these compounds bind to the allosteric site of the GABAa receptor. nih.gov The structural framework of these derivatives allows for modifications at the 2 and 3 positions of the quinazolinone ring, which significantly influences their pharmacokinetic properties and anticonvulsant potency. nih.gov For instance, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have shown anticonvulsant activity comparable to diazepam, a known positive allosteric modulator of the GABAa receptor. nih.gov
| Compound | Description | Observed Activity | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Two series of compounds evaluated for anticonvulsant activity. | Demonstrated potential anticonvulsant activity in a PTZ-induced seizure model, with the mechanism targeting the GABAa receptor confirmed by flumazenil antagonism. | nih.gov |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives | A series of synthesized analogues. | Some compounds exhibited moderate to significant anticonvulsant activity when compared to a diazepam standard. | nih.gov |
| N-(3,4,5,6-tetrachloro-phthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)thio]acetamide | A specific quinazoline analog. | Showed 70–100% protection against PTZ-induced seizures, acting as a GABAa receptor agonist. | mdpi.com |
Other Pharmacological Activities
Antioxidant Activity
Quinazolin-4(3H)-one derivatives have emerged as a significant class of compounds possessing notable antioxidant properties. nih.gov Their ability to scavenge free radicals and inhibit oxidative processes has been documented across various in vitro assays. The antioxidant capacity is often linked to the substitution pattern on the quinazolinone core and the attached phenyl ring.
Studies have shown that the introduction of hydroxyl groups on the 2-phenyl substituent significantly enhances antioxidant activity. For instance, 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one and 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one have demonstrated potent radical scavenging abilities. nih.gov The antiradical action of the quinazolin-4(3H)-one scaffold can be further improved by linking it with polyphenolic derivatives. researchgate.net Specifically, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed high antioxidant activity, in some cases comparable to standards like ascorbic acid and Trolox. researchgate.net
Various assays are employed to evaluate this activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) anion radical scavenging assays. mdpi.com In one study, a series of 2-aryl-4(3H)-quinazolinone derivatives showed potent antioxidant activities in a superoxide anion radical scavenging assay, with IC50 values ranging from 0.57 µM to 48.93 µM. mdpi.com Similarly, certain 6-aryl-quinazolin-4(3H)-ones exhibited concentration-dependent inhibition of FeSO4-induced lipid peroxidation. nih.gov For example, 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one and 6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one displayed the highest percentage of inhibition, comparable to the standard butylated hydroxyanisole (BHA). nih.gov
| Compound Derivative | Assay | Result (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| 2-Aryl-4(3H)-quinazolinones | Superoxide anion radical scavenging | IC50 values ranging from 0.57 µM to 48.93 µM | mdpi.com |
| 6-(4-Fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | ABTS radical cation scavenging | Highest inhibition among tested compounds | nih.gov |
| 6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | FeSO4 induced lipid peroxidation | Showed highest percentage of inhibition, comparable to BHA | nih.gov |
| 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | FeSO4 induced lipid peroxidation | Showed highest percentage of inhibition, comparable to BHA | nih.gov |
| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging assays | High antioxidant activity compared to ascorbic acid and Trolox | researchgate.net |
Antiplatelet Activity
Certain derivatives of quinazolin-4-one have been identified as inhibitors of platelet aggregation. nih.govnih.gov This activity is crucial for preventing thrombus formation. The antiplatelet effects of these compounds have been evaluated in vitro against aggregation induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. nih.govnih.gov
A study on a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives assessed their ability to inhibit platelet aggregation in human plasma. nih.gov Several of these thioether derivatives were found to be potent inhibitors of ADP-induced platelet aggregation, with some compounds demonstrating significant IC50 values. researchgate.netnih.gov Another study reported that various 4-quinazolinone derivatives displayed an inhibiting power similar to that of acetylsalicylic acid, particularly when aggregation was induced by ADP. nih.gov The reduction of the 4-quinazolinone ring to a 1,2,3,4-tetrahydroquinazoline structure was found to increase the platelet inhibitory action, except when ADP was the inducing agent. nih.gov
| Compound Series | Inducing Agent | Observed Activity | Reference |
|---|---|---|---|
| 2-(Arylmethylthio)-3-phenylquinazolin-4-one derivatives | ADP | Derivatives 2, 3, 5, and 16 were the most potent compounds with satisfactory IC50 values. | researchgate.netnih.gov |
| 4-Quinazolinone derivatives | ADP, Collagen, Arachidonic Acid | Most molecules showed inhibiting power similar to acetylsalicylic acid; activity was even greater against ADP-induced aggregation. | nih.gov |
| 1,2,3,4-Tetrahydroquinazoline derivatives | Collagen, Arachidonic Acid | Showed an increase in platelet inhibitory action compared to the 4-quinazolinone parent compounds. | nih.gov |
Calcilytic Activity
Calcilytic activity refers to the antagonism of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a key role in regulating systemic calcium homeostasis by controlling the secretion of parathyroid hormone (PTH). nih.gov Antagonists of CaSR, known as calcilytics, can stimulate the release of endogenous PTH, which is an important anabolic agent for bone. nih.gov
A novel series of 1-alkyl-4-phenyl-6-alkoxy-1H-quinazolin-2-ones has been identified as potent CaSR antagonists. nih.govresearchgate.net While these are quinazolin-2-one derivatives, their activity provides insight into the potential of the broader quinazolinone scaffold to exhibit calcilytic effects. Through chemical optimization of an initial screening hit, compounds with over a 1000-fold improvement in in vitro potency were developed. nih.gov
The structure-activity relationship (SAR) studies revealed that the nature of the alkoxy substituent at the 6-position had a pronounced effect on potency. electronicsandbooks.com Short alkoxy groups (up to a C4-alkyl chain) showed good activity, while improved potencies were observed for allyloxy and particularly propargyloxy derivatives, suggesting these groups fit into a specific apolar binding pocket. electronicsandbooks.com The N(1)-substituent was tolerant to a wide range of structural variations, with N(1)-benzyl groups yielding some of the most potent compounds. electronicsandbooks.com
| Compound Structure | Substituents | CaSR Antagonism (IC50, nM) | Reference |
|---|---|---|---|
| 1-Alkyl-4-phenyl-6-alkoxy-1H-quinazolin-2-one | R1=iPr, R2=Me | 1500 | nih.gov |
| R1=iPr, R2=Allyl | 11 | electronicsandbooks.com | |
| R1=iPr, R2=Propargyl | 1.3 | electronicsandbooks.com | |
| R1=Benzyl (B1604629), R2=Propargyl | 1.1 | electronicsandbooks.com |
Structure Activity Relationship Sar Studies of 6 Chloro 2 Phenyl 4 3h Quinazolinone Derivatives
Positional and Substituent Effects on Biological Activity
The biological profile of 6-chloro-2-phenyl-4(3H)-quinazolinone derivatives is highly dependent on the substituents at various positions of the quinazoline (B50416) ring. Key positions that have been extensively studied for their impact on activity include the C-2, N-3, C-6, and C-8 positions.
Systematic modifications at the C-2, N-3, C-6, and C-8 positions of the quinazolinone core have been shown to significantly alter the biological activities of the resulting derivatives. mdpi.com
C-2 Position: The substitution at the C-2 position is critical for modulating activity. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial properties. nih.gov Studies have shown that introducing small lipophilic groups at the C-2 position can also increase anticancer activity. nih.gov The steric factors of substituents on the C-2 phenyl ring also play a key role; for instance, a substituent at the ortho position of the C-2 phenyl group tends to favor N-alkylation, whereas meta or para substituents lead predominantly to O-alkylation. researchgate.net
N-3 Position: The N-3 position is a frequent site for modification to enhance biological effects. The introduction of a substituted aromatic ring at this position is considered vital for antimicrobial activity. nih.gov A variety of moieties, including substituted phenyl rings, heterocyclic rings, and aliphatic systems, have been attached at N-3 to modulate the pharmacological profile. researchgate.net For anticancer applications, the presence of a 2-chloro benzylideneamine group at position 3 has been identified as a key feature for enhanced activity. nih.gov
C-6 and C-8 Positions: The benzene (B151609) portion of the quinazolinone ring, particularly the C-6 and C-8 positions, offers another avenue for structural modification. SAR studies have revealed that the presence of a halogen atom at these positions can significantly improve antimicrobial activities. nih.gov Conversely, certain substitutions can be detrimental; for example, an iodo-group at the C-6 position has been found to reduce antimicrobial efficacy. nih.gov For anticancer activity, electron-releasing groups at the C-6 position are known to enhance the compound's potency. nih.gov
The following table summarizes the general influence of substitutions at these key positions.
| Position | Favorable Substituents/Groups for Activity | Resulting Biological Activity |
| C-2 | Methyl, Thiol, Small Lipophilic Groups | Antimicrobial, Anticancer |
| N-3 | Substituted Aromatic Rings, Heterocycles | Antimicrobial |
| C-6 | Halogen Atoms (e.g., Chloro), Electron-Releasing Groups | Antimicrobial, Anticancer |
| C-8 | Halogen Atoms | Antimicrobial |
Halogen atoms, particularly chlorine and fluorine, play a profound role in medicinal chemistry and their incorporation into the quinazolinone scaffold is a common strategy to enhance potency. nih.govchemrxiv.org The presence of halogens at positions C-6 and C-8 is a well-established approach to improve the antimicrobial profile of quinazolinone derivatives. nih.gov
The position and nature of the halogen are critical. For instance, in a series of 2,3,6-trisubstituted quinazolinone derivatives, compounds containing a p-dimethylaminophenyl group at C-2 and an o-methoxyphenyl substituent at C-3 demonstrated notable anti-inflammatory activity. researchgate.net In the context of anticancer activity, SAR studies have indicated that compounds featuring a chloro or fluoro-substituted benzene ring exhibit higher potency. nih.gov Specifically, the incorporation of a 3-chloro-4-fluoroaniline (B193440) group has been identified as a favorable substitution for inhibitory activity against certain cancer-related enzymes. mdpi.com
| Compound Series | Halogen Substitution | Observed Effect on Potency | Pharmacological Class |
| Quinazolinone Derivatives | Chloro/Fluoro at C-6, C-8 | Improved Activity | Antimicrobial nih.gov |
| 4-Anilinoquinazolines | 3-Chloro-4-fluoroaniline group | Increased Inhibitory Activity | Anticancer mdpi.com |
| Benzylideneamine Quinazolinones | 2-Chloro benzylideneamine at N-3 | Enhanced Activity | Anticancer nih.gov |
The introduction of various aromatic and aliphatic moieties at different positions of the this compound structure is a key strategy for tuning its biological activity.
At the C-2 position, the nature of the aryl substituent is significant. Studies on 2-aryl-substituted quinazolines have shown that these compounds can exhibit moderate antiproliferative potency against various cancer cell lines. nih.gov The substitution pattern on this phenyl ring influences reaction pathways and can impact the final biological profile. researchgate.net
The N-3 position is highly amenable to the introduction of diverse groups. A substituted aromatic ring at this position is often crucial for antimicrobial action. nih.gov For example, 3-aryl-4(3H)-quinazolinone derivatives have been explored as anticonvulsants. Furthermore, linking heterocyclic rings such as 1,3,4-oxadiazole (B1194373) to the N-3 position has yielded compounds with significant antimicrobial activity. nih.gov
Aliphatic groups also play an important role. A decylamine (B41302) group substituted at the C-4 position has been found to be beneficial for antimicrobial activity. nih.gov In other cases, aliphatic chains are used as linkers to attach other functional groups, as seen in derivatives where an aminoalkoxy phenyl group is attached to the C-2 position, leading to potent histamine (B1213489) H3 receptor inverse agonists. nih.gov
SAR Analysis for Specific Pharmacological Classes
The general principles of SAR are often tailored to optimize activity against specific biological targets, leading to distinct trends for different pharmacological classes.
The quinazolinone scaffold is a privileged structure in the design of anticancer agents, with several derivatives approved for clinical use. nih.gov SAR studies have identified key structural features that enhance antiproliferative activity.
Substitutions at the C-2, C-6, and C-8 positions are significant in determining the pharmacological activity of anticancer quinazolinones. mdpi.com Small lipophilic groups at C-2 and electron-releasing fragments at C-6 can enhance potency. nih.gov For example, 6-indolyl substituted quinazolines have shown promising inhibitory activity against PI3K-α/mTOR, important targets in cancer therapy. nih.gov
The aniline (B41778) moiety in 4-anilinoquinazoline (B1210976) derivatives is a critical area for modification. Electron-withdrawing groups on the 4-aniline ring have been shown to improve biological activity. nih.gov Furthermore, bulky substituents at the C-6 or C-7 positions of the quinazoline ring can increase potency. mdpi.com Some studies have shown that 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivatives can significantly inhibit the viability of oral squamous cell carcinoma cells. mdpi.com
The following table summarizes key SAR trends for anticancer activity.
| Position of Modification | Favorable Substituent/Group | Target/Activity |
| C-2 | Small Lipophilic Groups | General Antiproliferative nih.gov |
| C-6 | Electron-Releasing Groups (e.g., Indolyl) | PI3K-α/mTOR Inhibition nih.gov |
| C-6 / C-7 | Bulky Substituents | Increased Potency mdpi.com |
| N-3 | 2-Chloro benzylideneamine | Enhanced Activity nih.gov |
| 4-Anilino Moiety | Electron-Withdrawing Groups | Improved Activity nih.gov |
Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov SAR studies have revealed that substitutions at the C-2, N-3, C-6, and C-8 positions are pivotal for these properties.
For antibacterial activity, the presence of a halogen atom (like chlorine) at the C-6 position is often favorable. nih.gov The substitution at N-3 is also critical; derivatives with various substituted phenyl rings, heterocyclic rings, or aliphatic systems at this position have shown potent antimicrobial properties. researchgate.net For instance, certain 2-(2-chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one derivatives have exhibited significant activity against Escherichia coli. researchgate.net
In a study of 2,4,6-trisubstituted quinazolines, it was found that a decylamine group at C-4 was beneficial for activity, while an iodo-group at C-6 was detrimental. nih.gov Another series of compounds, acylhydrazone quinazolines, showed significant activity against a range of bacteria, including S. aureus and P. aeruginosa, and fungi like A. niger. nih.gov
The table below highlights specific structural features correlated with antimicrobial activity.
| Structural Feature | Organism(s) Inhibited | Reference Compound Example |
| 2-(2-Chlorophenyl)-3-(alkylamino)ethyl at N-3 | Escherichia coli, Shigella castellani | 2-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one researchgate.net |
| Decylamine group at C-4 | Gram-positive and Gram-negative bacteria | 2,4,6-trisubstituted quinazoline core nih.gov |
| Acylhydrazone moiety at N-3 | S. aureus, P. aeruginosa, A. niger | 3-amino-6, 8-dibromo-2-phenyl-quinazolin-4(3H)-one derivatives nih.gov |
| Halogen at C-6 and/or C-8 | General Bacteria/Fungi | General Quinazolinone Scaffold nih.gov |
Anti-inflammatory SAR Trends
The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and the 2-phenyl ring. Research has demonstrated that the introduction of various heterocyclic moieties and other functional groups can modulate the anti-inflammatory potential of the parent compound.
Studies on a series of 2,3,6-trisubstituted quinazolinone derivatives have shown a range of anti-inflammatory activity from 10.28% to 53.33% inhibition of edema. mdma.ch Notably, compounds bearing an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position exhibited higher activity than the standard drug phenylbutazone (B1037). mdma.ch This suggests that electron-donating groups at these positions can enhance anti-inflammatory efficacy. Furthermore, these highly active derivatives demonstrated reduced ulcerogenic activity compared to phenylbutazone, indicating a better gastrointestinal safety profile. mdma.ch
The presence of electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system has been found to increase the anti-inflammatory effect. mdma.ch For instance, 6-bromo-substituted quinazolinone derivatives have been identified as potent anti-inflammatory agents. mdma.ch Conversely, the introduction of a phenyl ring at the N-1 position has been shown to decrease anti-inflammatory activity. mdma.ch
Further investigations into 3-substituted quinazolinones revealed that incorporating heterocyclic systems like thiazolidinone and azetidinone can improve anti-inflammatory activity. mdma.ch For example, a series of 3-[2'-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their corresponding azetidinone and thiazolidinone derivatives were synthesized and evaluated. nih.gov Within this series, compounds with a p-chlorophenyl group generally displayed better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov Specifically, the thiazolidinone derivative, 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, showed the highest activity with 32.5% edema inhibition. nih.gov
The following table summarizes the anti-inflammatory activity of selected this compound derivatives:
| Compound ID | Substituent at C-2 | Substituent at C-3 | Substituent at C-6 | % Edema Inhibition |
| 1 | p-dimethylaminophenyl | o-methoxyphenyl | H | > Phenylbutazone |
| 2 | Phenyl | 2'-(p-chlorobenzylideneamino)phenyl | Br | 20.4 |
| 3 | Phenyl | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl] | Br | 32.5 |
| 4 | Phenyl | Naphthyl | Br | High |
Anticonvulsant SAR Trends
The anticonvulsant activity of this compound derivatives is critically dependent on the substituents at positions 2 and 3 of the quinazolinone ring. The core quinazolin-4(3H)-one structure is considered a necessary hydrophobic domain for this biological activity. mdpi.com
Structure-activity relationship (SAR) studies have highlighted that the nature of the substituent at the 3-position plays a crucial role in determining anticonvulsant potency. For instance, in a series of 2,3-disubstituted quinazolin-4(3H)-ones, compounds with an allyl group at the N-3 position generally exhibited higher activity compared to those with a benzyl (B1604629) group at the same position. mdpi.com This trend was particularly noticeable when an electron-donating group was present on the substituent at the C-2 position. mdpi.com
Further research on 2-substituted-3-aryl-4(3H)-quinazolinones has provided more specific insights. Compounds possessing a 3-o-tolyl or a 3-o-chlorophenyl group demonstrated significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures. mdma.ch This indicates that a chloro substitution on the phenyl ring at the 3-position is favorable for anticonvulsant activity. However, it is important to note that while these compounds showed increased potency when administered orally, they also exhibited higher neurotoxicity. mdma.ch
The mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is believed to involve the modulation of the GABA-A receptor. mdpi.com The quinazolin-4(3H)-one moiety can act as a positive allosteric modulator of this receptor. mdpi.com The N-1 atom of the quinazolinone ring is thought to act as an electron donor, while the carbonyl group at C-4 serves as a hydrogen bonding site, both of which are important for receptor binding. mdpi.com
The following table outlines the anticonvulsant activity of selected this compound derivatives:
| Compound ID | Substituent at C-2 | Substituent at C-3 | Activity Profile |
| 1 | Phenyl | o-chlorophenyl | Good protection against MES and scMet seizures |
| 2 | Phenyl with electron-donating group | Allyl | Higher activity than benzyl analog |
| 3 | Phenyl | Benzyl | Lower activity than allyl analog |
Molecular Docking and Computational Chemistry in 6 Chloro 2 Phenyl 4 3h Quinazolinone Research
Ligand-Receptor Interaction Prediction
At the heart of molecular docking is the prediction of how a ligand, such as 6-chloro-2-phenyl-4(3H)-quinazolinone, will orient itself within the binding pocket of a target protein. This predictive power allows for a detailed examination of the forces driving the interaction.
Binding Affinity and Energy Calculations
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is often expressed as a docking score or binding energy, typically in units of kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction. For instance, studies on various quinazolinone derivatives have reported binding energies ranging from -5.3 to -10.44 kcal/mol, depending on the specific derivative and the target protein. These calculations are crucial for ranking potential drug candidates and comparing their predicted potency.
Identification of Key Interacting Amino Acid Residues
Beyond a simple energy score, molecular docking reveals the specific amino acid residues within the receptor's active site that are crucial for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in the docking of a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with the Epidermal Growth Factor Receptor (EGFR), key hydrogen bonds and other interactions with specific residues were identified, with a calculated binding energy of -6.7 kcal/mol. nih.gov Understanding these interactions is vital for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to enhance its binding to the target.
Target-Specific Docking Studies
The versatility of molecular docking allows for the investigation of this compound and its analogs against a wide array of biological targets implicated in various diseases.
Kinase Enzyme Docking (e.g., EGFR-TK, CDK2, HER2, ALK, PI3K, RAF)
Kinases are a major class of drug targets, particularly in oncology. Docking studies have been instrumental in evaluating quinazolinone derivatives as kinase inhibitors.
In a study involving a derivative, 2-((6-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide, detailed interactions with several kinases were elucidated. nih.gov
EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase): Docking analysis revealed two conventional hydrogen bonds with the amino acid residues Met793 and Thr790. nih.gov The interaction was further stabilized by van der Waals forces with Gln791, Ala743, Leu788, Arg841, and Asp855. nih.gov Additionally, several alkyl and pi-alkyl interactions with Val726, Ala722, Arg841, Leu844, Ala743, and Met793 were observed, along with three pi-cation interactions with Lys745. nih.gov
CDK2 (Cyclin-Dependent Kinase 2): The same derivative formed one conventional hydrogen bond with Asp86. nih.gov The binding was also characterized by van der Waals interactions with Asp86, Ile10, and Gly11, a pi-pi stacking interaction with His84, and several pi-alkyl interactions with Ala31, Ile10, Gly11, and Leu134. nih.gov
HER2 (Human Epidermal Growth Factor Receptor 2): Interactions with HER2 were mediated by hydrogen bonds with Met801 and Leu800. nih.gov The complex was also stabilized by several alkyl and pi-alkyl interactions with Leu726, Leu852, Ala751, Val734, Lys753, and Arg849. nih.gov
These detailed interaction maps provide a structural basis for the observed inhibitory activity and guide the design of more potent and selective kinase inhibitors based on the this compound scaffold.
Interactive Data Table: Kinase Docking Interactions of a 6-Chloro-3-phenyl-quinazolinone Derivative nih.gov
| Kinase Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| EGFR-TK | Met793, Thr790 | Hydrogen Bond |
| Gln791, Ala743, Leu788, Arg841, Asp855 | van der Waals | |
| Val726, Ala722, Arg841, Leu844, Ala743, Met793 | Alkyl and Pi-Alkyl | |
| Lys745 | Pi-Cation | |
| CDK2 | Asp86 | Hydrogen Bond |
| Asp86, Ile10, Gly11 | van der Waals | |
| His84 | Pi-Pi Stacking | |
| Ala31, Ile10, Gly11, Leu134 | Pi-Alkyl | |
| HER2 | Met801, Leu800 | Hydrogen Bond |
COX-2 Enzyme Docking
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have explored the potential of quinazolinone derivatives as COX-2 inhibitors. While specific data for this compound is limited, studies on related 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives have shown moderate to high binding affinity towards the COX-2 enzyme, with binding energies ranging from -58.53 to -81.07 Kcal/mol. derpharmachemica.com These studies suggest that the quinazolinone core can be effectively accommodated within the COX-2 active site.
GABAa Receptor Docking
Preclinical Pharmacokinetic and Metabolism Studies of 6 Chloro 2 Phenyl 4 3h Quinazolinone Analogs
Absorption, Distribution, and Elimination Profiles in Preclinical Models
The absorption, distribution, and elimination of quinazolinone analogs are influenced by their physicochemical properties, such as lipophilicity and molecular weight. Generally, these compounds are evaluated in preclinical models, most commonly in rodents like rats and mice, to understand their behavior in a biological system.
Absorption: Quinazolinone derivatives, due to their typically moderate to high lipophilicity, are often well-absorbed after oral administration. The presence of a chlorine atom at the 6-position, as in 6-chloro-2-phenyl-4(3H)-quinazolinone, can further enhance lipophilicity, potentially leading to good intestinal permeability. However, poor aqueous solubility can sometimes be a limiting factor for oral absorption.
Distribution: Following absorption, quinazolinone analogs tend to distribute into various tissues. The extent of distribution is determined by factors such as plasma protein binding and tissue permeability. A lipophilic aromatic group can play a significant role in the pharmacological properties of these compounds. The volume of distribution (Vd) for this class of compounds can vary widely depending on the specific substitutions on the quinazolinone core.
Elimination: Elimination of quinazolinone derivatives and their metabolites occurs through both renal (urine) and hepatic (bile/feces) routes. The primary route of elimination is highly dependent on the polarity of the parent compound and its metabolites. More polar metabolites are typically excreted in the urine, while less polar compounds are often eliminated in the feces.
Pharmacokinetic Parameters of Representative Quinazolinone Analogs in Rats
| Compound Analog | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
|---|---|---|---|---|---|
| Analog A | Oral | 1.5 | 1250 | 7500 | 4.2 |
| Analog B | IV | 0.25 | 2500 | 4500 | 3.1 |
Note: The data in this table is illustrative and based on general findings for the quinazolinone class of compounds, as specific data for this compound was not available.
Systemic Exposure and Oral Bioavailability Assessment
Systemic exposure, often measured by the area under the plasma concentration-time curve (AUC), and oral bioavailability are key determinants of a drug candidate's potential for oral administration.
For quinazolinone analogs, systemic exposure can be influenced by the extent of first-pass metabolism in the liver. Compounds that are rapidly metabolized will generally have lower systemic exposure and oral bioavailability. The oral bioavailability of quinazolinone derivatives can range from low to moderate, depending on the interplay between their absorption and metabolic clearance. A study on 4-morpholinyl-quinazoline, a related derivative, showed a good oral pharmacokinetic profile in mice, suggesting that favorable bioavailability can be achieved within this class of compounds.
Oral Bioavailability of Selected Quinazolinone Analogs in Preclinical Models
| Compound Analog | Species | Oral Bioavailability (%) |
|---|---|---|
| Analog X | Rat | 25 |
| Analog Y | Mouse | 45 |
Note: This table presents hypothetical data to illustrate the range of oral bioavailability that might be observed for quinazolinone analogs, in the absence of specific data for this compound.
In Vivo Clearance Mechanisms
The clearance of a drug from the body is a measure of its elimination rate and is a critical parameter in determining dosing regimens. For quinazolinone analogs, clearance is primarily mediated by hepatic metabolism.
The chemical structure of the quinazolinone core, including the presence and position of substituents, plays a significant role in its metabolic stability. For instance, the presence of halogen atoms, such as chlorine, can influence the rate and pathways of metabolism. In general, compounds with higher metabolic stability will have lower clearance and a longer half-life in the body. In silico studies on some quinazolin-4(3H)-one analogs have been used to predict their pharmacokinetic profiles, including clearance.
Metabolic Pathways and Metabolite Identification
The biotransformation of quinazolinone derivatives is a key aspect of their in vivo disposition. Metabolism typically occurs in the liver and involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
A study on the in vivo metabolism of a structurally related compound, 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone, in rats identified two main metabolites. The biotransformation involved the hydrolysis of the hydrazone linkage, leading to the formation of 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (B8749160) (M2). This suggests that the 2-position of the quinazolinone ring can be a site of metabolic cleavage.
Identified Metabolites of a 2-Substituted-4(3H)-quinazolinone Analog in Rat Plasma
| Metabolite | Proposed Structure | Metabolic Reaction |
|---|---|---|
| M1 | 2-hydrazino-3-methyl-4(3H)-quinazolinone | Hydrolysis |
Source: Adapted from a study on the in vivo metabolism of a related quinazolinone derivative in rats.
Analytical Characterization Methodologies in 6 Chloro 2 Phenyl 4 3h Quinazolinone Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for determining the molecular structure of 6-chloro-2-phenyl-4(3H)-quinazolinone. By analyzing the interaction of the compound with electromagnetic radiation, researchers can map its functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. While specific experimental data for this compound is not extensively detailed in publicly available literature, the expected characteristic absorption bands can be predicted based on its chemical structure. The key functional groups include a secondary amine (N-H), a carbonyl group (C=O) within the lactam ring, aromatic rings, and a carbon-chlorine (C-Cl) bond.
The IR spectrum would characteristically exhibit a sharp absorption band for the N-H stretch, typically in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the quinazolinone ring is expected to produce a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching is expected just above 3000 cm⁻¹. The C-N stretching vibration usually appears in the 1200-1350 cm⁻¹ range. The presence of the chlorine atom attached to the aromatic ring would be indicated by a C-Cl stretching band in the fingerprint region, typically between 700 and 800 cm⁻¹.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3200-3400 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| C=O (Lactam) | 1680-1700 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-N | 1200-1350 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, a broad singlet corresponding to the N-H proton is expected at a downfield chemical shift, typically above 12 ppm. chemsrc.com The aromatic protons on the quinazolinone and phenyl rings would resonate in the 7.5-8.2 ppm region. Specifically, the proton at position 5 of the quinazolinone ring is expected to appear as a doublet of doublets, while the protons at positions 7 and 8 will also show characteristic splitting patterns based on their coupling with adjacent protons. The protons of the 2-phenyl group will also produce signals in this aromatic region. chemsrc.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C4) of the quinazolinone ring is characteristically found at a significant downfield shift, around 161 ppm. chemsrc.com The C2 carbon, attached to both a nitrogen and the phenyl group, is also significantly deshielded, appearing around 153 ppm. The remaining aromatic carbons, including those bearing the chlorine atom and those in the phenyl substituent, are observed between approximately 122 and 148 ppm. chemsrc.com
Table 2: Experimental NMR Data for this compound in DMSO-d₆ chemsrc.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | 12.71 | s (singlet) |
| Aromatic H | 8.18 | s (singlet) |
| Aromatic H | 8.09 | s (singlet) |
| Aromatic H | 7.86 | s (singlet) |
| Aromatic H | 7.77 | s (singlet) |
| Aromatic H | 7.60 | s (singlet) |
| Aromatic H | 7.56 | s (singlet) |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C4 (C=O) | 161.3 |
| C2 | 152.9 |
| C8a | 147.5 |
| C7 | 134.7 |
| Phenyl C1' | 132.4 |
| Phenyl C4' | 131.6 |
| C6 | 130.8 |
| C5 | 129.7 |
| Phenyl C2'/C6' | 128.6 |
| Phenyl C3'/C5' | 127.8 |
| C8 | 124.9 |
| C4a | 122.2 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₉ClN₂O), the theoretical molecular weight is approximately 256.69 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at (M+2)⁺ that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation patterns would likely involve the loss of a carbonyl group (CO, 28 Da) and cleavage of the phenyl group. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Elemental Analysis
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.
For this compound, with the molecular formula C₁₄H₉ClN₂O, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of C₁₄H₉ClN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 65.52% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.54% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.81% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.92% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.23% |
| Total | | | | 256.692 | 100.00% |
Experimental values obtained for a pure sample should align closely with these theoretical percentages, typically within a ±0.4% margin.
Chromatographic Purity Assessment (e.g., TLC, HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is a solvent system, commonly a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound's purity is indicated by the presence of a single spot upon visualization under UV light (typically at 254 nm). The retention factor (Rf) value of the spot is characteristic for a given compound in a specific solvent system.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are highly sensitive techniques used for the quantitative determination of purity. A reversed-phase column (such as a C18 column) is commonly employed, with a mobile phase consisting of a mixture of water (often with additives like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.
Innovative Drug Delivery Strategies for Quinazolinone Based Compounds
Nanoparticle-Based Delivery Systems (e.g., Silver Nanoparticle Conjugates)
The conjugation of quinazolinone derivatives with metallic nanoparticles, particularly silver nanoparticles (AgNPs), represents a strategic approach to augment their biomedical applications. This method leverages the unique physicochemical properties of nanoparticles to improve the delivery and therapeutic action of the conjugated compound.
Detailed Research Findings
Research into quinazolinone-functionalized silver nanoparticles has revealed key characteristics of these delivery systems. The synthesis typically involves a one-pot reaction, and characterization is performed using a suite of advanced analytical techniques to ensure the formation and stability of the nanoconjugates.
Spectroscopic and Microscopic Analysis: Ultraviolet-visible (UV-vis) spectroscopy is employed to confirm the formation of silver nanoparticles, with a characteristic surface plasmon resonance band appearing in the 400-470 nm range for quinazolinone-conjugated AgNPs researchgate.net. Fourier-transform infrared (FT-IR) spectroscopy helps to confirm the stabilization of the nanoparticles by the quinazolinone compound researchgate.net. Morphological assessment by Scanning Electron Microscopy (SEM) has shown that these nanoconjugates are typically spherical in shape researchgate.net.
Particle Size and Stability: Dynamic light scattering (DLS) is a crucial technique for determining the size distribution of the nanoparticles. Studies on various quinazolinone-AgNP conjugates have reported particle sizes ranging from approximately 80 nm to 300 nm nih.gov. The stability of the nanoparticle suspension is often inferred from zeta potential measurements, which quantify the surface charge of the nanoparticles. A negative surface charge is commonly observed for quinazolinone-AgNPs, which contributes to their stability in suspension by preventing aggregation nih.gov. For instance, studies on 3-amino-2-phenyl-4(3H)-quinazolinone-AgNPs have shown a negative surface charge and mean diameters within the range of 25 to 278 nm nih.gov.
Physicochemical Characterization of Quinazolinone-AgNP Conjugates (Representative Data)
| Parameter | Value | Technique | Reference |
| Particle Size (Diameter) | 80 - 300 nm | Dynamic Light Scattering (DLS) | nih.gov |
| Morphology | Spherical | Scanning Electron Microscopy (SEM) | researchgate.net |
| Zeta Potential | Negative | DLS / Electrophoretic Light Scattering | nih.gov |
| Surface Plasmon Resonance | 400 - 470 nm | UV-vis Spectroscopy | researchgate.net |
Drug Loading and Encapsulation Efficiency of Nanoparticle Systems (Illustrative Examples)
The following table provides illustrative data on drug loading and encapsulation efficiency from studies on other nanoparticle drug delivery systems, as specific data for quinazolinone-AgNPs is not detailed in the available literature. These values are representative of what might be expected for such systems.
| Nanoparticle System | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel-loaded polymeric micelles | Not Specified | 37.6 ± 14.4 | researchgate.net |
| Lapatinib-loaded polymeric micelles | Not Specified | 25.0 ± 1.5 | researchgate.net |
| Doxorubicin-loaded CaCO3 nanocrystals | Varies with initial concentration | Decreases with higher loading | jddtonline.info |
The conjugation of quinazolinone derivatives to silver nanoparticles has been shown to enhance their biological activity. For example, certain quinazolinone-AgNP conjugates have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to the quinazolinone compounds alone researchgate.net. This suggests that the nanoparticle formulation can improve the therapeutic potential of the active compound.
Future Perspectives and Research Directions for 6 Chloro 2 Phenyl 4 3h Quinazolinone Research
Elucidation of Novel Therapeutic Targets
While significant research has focused on established targets, the full therapeutic potential of 6-chloro-2-phenyl-4(3H)-quinazolinone derivatives may be realized through the identification of novel molecular targets. The diverse biological activities reported for quinazolinone derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds interact with multiple cellular pathways. biomedpharmajournal.orgnih.govnih.gov Future research will likely employ advanced chemical biology and proteomic approaches to deconstruct the complex pharmacology of these molecules.
Current research has identified several key targets for quinazolinone derivatives:
Protein Kinases: A primary focus has been on protein kinase inhibition. nih.gov Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 4 (PAK4). acs.orgekb.eg The success of FDA-approved quinazoline-based kinase inhibitors like gefitinib (B1684475) and erlotinib (B232) underscores the potential of this target class. nih.govgoogle.com
Microtubules: Certain 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive anticancer targets. nih.gov
Enzymes: Quinazolinone derivatives have demonstrated inhibitory effects on various enzymes crucial for cell survival and proliferation, such as DNA gyrase in bacteria, thymidylate synthase, and Poly-(ADP-ribose) polymerase (PARP). nih.govmdpi.comnih.gov
Future efforts will concentrate on identifying novel kinases and other enzymes that are modulated by this scaffold. Understanding the complete target profile is essential for predicting efficacy, understanding potential side effects, and identifying new therapeutic indications.
Table 1: Known Therapeutic Targets of Quinazolinone Derivatives
| Target Class | Specific Target | Biological Activity | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, HER2 | Anticancer | ekb.egekb.eg |
| VEGFR | Anticancer | ekb.eg | |
| p21-Activated Kinase 4 (PAK4) | Anticancer | acs.org | |
| PI3K/Akt Pathway | Anticancer | nih.gov | |
| Cytoskeletal Proteins | Tubulin | Anticancer | nih.gov |
| Enzymes | DNA Gyrase | Antimicrobial | mdpi.com |
| Poly-(ADP-ribose) polymerase (PARP) | Anticancer | nih.govnih.gov |
Development of Highly Selective and Potent Analogs
A critical direction for future research is the rational design and synthesis of analogs with enhanced potency and selectivity for their intended biological targets. Structure-activity relationship (SAR) studies have already revealed that substitutions at the 2, 3, and 6 positions of the quinazolinone ring are crucial for pharmacological activity. nih.gov The presence of a halogen, such as chlorine at the 6-position, has been shown to improve the activity profile of many derivatives. nih.gov
A notable example is the structure-based design of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as highly selective PAK4 inhibitors. acs.org Through systematic modifications guided by X-ray crystallography, researchers were able to develop compounds with remarkable selectivity.
Compound 31 (CZh226): This analog demonstrated a robust affinity for PAK4 (Ki = 0.009 μM) and an exceptional 346-fold selectivity over the closely related PAK1 kinase. acs.org
Role of the 6-Chloro Group: SAR studies revealed the importance of the 6-chloro substituent, which lies in a specific entrance region of the kinase, engaging in van der Waals interactions that contribute to both potency and selectivity. acs.org Replacing the chloro group with other electron-withdrawing substituents like fluorine or bromine retained strong affinity but reduced selectivity to varying degrees. acs.org
Future work will leverage computational modeling, high-throughput screening, and combinatorial chemistry to create extensive libraries of this compound analogs. The goal is to identify candidates with optimized pharmacokinetic and pharmacodynamic properties, minimizing off-target effects and maximizing therapeutic efficacy.
Table 2: Structure-Activity Relationship (SAR) Highlights for PAK4 Inhibitors
| Compound | Modification at C-6 | PAK4 Ki (μM) | PAK4/PAK1 Selectivity | Reference |
|---|---|---|---|---|
| 31 | Chloro | 0.009 | 346-fold | acs.org |
| 37 | Hydrogen (removed Chloro) | 0.017 | 63-fold | acs.org |
| 38 | 7-Chloro (moved from C-6) | 0.006 | 57-fold | acs.org |
| 39 | Fluoro | - | 31-fold | acs.org |
| 40 | Bromo | - | 190-fold | acs.org |
Combination Therapies involving this compound Derivatives
To address the complexity of diseases like cancer and the emergence of drug resistance, combination therapies are a key strategy. Future research will explore the synergistic potential of this compound derivatives when used in conjunction with other therapeutic agents. This can involve co-administration with standard-of-care chemotherapeutics or the development of novel hybrid molecules.
Novel hybrid analogs have been created by combining the quinazolinone scaffold with other pharmacologically active moieties, such as allylphenyl quinoxaline (B1680401) or alkylphospholipids, to generate multi-target anticancer agents. frontiersin.orgnih.gov This approach aims to simultaneously modulate multiple signaling pathways involved in tumor growth and survival. frontiersin.orgnih.gov These hybrid compounds have shown the potential for significantly increased anticancer activity against various cancer cell lines. frontiersin.orgnih.gov
The future of this research area lies in:
Systematically screening combinations of quinazolinone derivatives with a broad range of existing anticancer drugs to identify synergistic interactions.
Designing and synthesizing novel "dual-drug" conjugates that link a quinazolinone derivative to another cytotoxic or targeted agent.
Investigating the mechanisms underlying any observed synergy to optimize combination regimens and predict patient response.
Advanced Preclinical Efficacy Profiling
Rigorous preclinical evaluation is crucial to identify the most promising candidates for clinical development. While initial studies have demonstrated the in vitro cytotoxicity of many this compound derivatives against various cancer cell lines, future research must involve more comprehensive and advanced preclinical profiling. mdpi.comresearchgate.net
This includes:
In Vitro Studies: Expanding testing to a wider panel of cancer cell lines, including those with known resistance mechanisms. One study showed that a novel quinazoline (B50416) derivative, compound 18, exhibited potent activity against MGC-803 gastric cancer cells with an IC50 value of 0.85 μM and demonstrated a 32-fold selectivity against normal gastric epithelial cells (GES-1). mdpi.com
Mechanism of Action Studies: Delving deeper into the molecular mechanisms, such as the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov For example, compound 18 was found to arrest MGC-803 cells at the G2/M phase and induce apoptosis by modulating the expression of Bcl-2 family proteins. mdpi.com Another derivative, compound 45, induced G1-phase arrest in A549 lung cancer cells and inhibited the ALK/PI3K/AKT signaling pathway. nih.gov
In Vivo Models: Moving beyond cell-based assays to evaluate efficacy in relevant animal models of cancer. In an in vivo study, compound 18 significantly reduced tumor volume and weight in a mouse xenograft model without causing significant toxicity or body weight loss, showing superior performance to the standard drug 5-fluorouracil. mdpi.com
3D Spheroid Cultures: Utilizing three-dimensional tumor models that more closely mimic the in vivo tumor microenvironment to assess drug penetration and efficacy. nih.gov
Table 3: Preclinical Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Observed Mechanism | Reference |
|---|---|---|---|---|
| 18 | MGC-803 (Gastric) | 0.85 | G2/M Arrest, Apoptosis | mdpi.com |
| 45 | A549 (Lung) | 0.44 | G1 Arrest, Apoptosis, ALK/PI3K/AKT Inhibition | nih.gov |
| 20 | MCF-7 (Breast) | 1.0 - 14.3 | Mitochondrial Apoptotic Pathway Activation | frontiersin.orgnih.gov |
| HepG2 (Liver) | 1.0 - 14.3 | Mitochondrial Apoptotic Pathway Activation | frontiersin.orgnih.gov |
Exploration of New Application Areas
While much of the focus has been on anticancer applications, the quinazolinone scaffold's versatility suggests its potential in a variety of other diseases. biomedpharmajournal.orgnih.gov Future research should actively explore these new therapeutic avenues.
Antimicrobial Agents: Numerous quinazolinone derivatives have demonstrated significant antibacterial and antifungal activity. biomedpharmajournal.orgnih.govmdpi.comnih.gov Structure-activity relationship studies have shown that substitutions at positions 2 and 3, along with a halogen at position 6, can enhance antimicrobial effects. nih.gov Some compounds have shown high potency, particularly against Gram-negative bacteria. nih.gov
Neurodegenerative Diseases: There is emerging interest in the use of quinazoline derivatives for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.comresearchgate.net Some derivatives are being investigated for their neuroprotective effects and their ability to modulate targets relevant to these conditions, such as cholinesterases. researchgate.netnih.gov
Anti-inflammatory and Anticonvulsant Activity: The quinazolinone core is found in molecules with reported anti-inflammatory and anticonvulsant properties. biomedpharmajournal.orgmdpi.comnih.gov Further exploration could lead to the development of novel treatments for inflammatory conditions and epilepsy.
Antiviral Activity: The potential of quinazolinone derivatives as antiviral agents has also been reported, presenting another avenue for future drug discovery efforts. mdpi.com
A systematic exploration of these and other potential applications, guided by targeted screening and mechanistic studies, could significantly broaden the therapeutic impact of the this compound chemical space.
Table 4: Potential Therapeutic Applications of Quinazolinone Derivatives Beyond Cancer
| Therapeutic Area | Specific Activity | Key Findings | References |
|---|---|---|---|
| Infectious Diseases | Antibacterial | Good activity against Gram-positive and Gram-negative bacteria. | biomedpharmajournal.orgnih.govmdpi.comnih.gov |
| Antifungal | Activity against various fungal strains like A. niger and C. albicans. | biomedpharmajournal.orgnih.govnih.gov | |
| Antiviral | Reported activity against various viruses. | mdpi.com | |
| Neurology | Neurodegenerative Diseases | Potential as neuroprotective agents for Alzheimer's and Parkinson's. | google.comresearchgate.net |
| Anticonvulsant | Activity in electroshock and chemically-induced seizure models. | biomedpharmajournal.orgmdpi.comnih.gov |
| Inflammation | Anti-inflammatory | Demonstrated anti-inflammatory properties in preclinical models. | biomedpharmajournal.orgmdpi.com |
Q & A
Q. Q: What are the critical parameters for optimizing the synthesis of 6-chloro-2-phenyl-4(3H)-quinazolinone to ensure high yield and purity?
A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics, while ethanol may favor specific intermediates .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve cyclization without decomposition .
- Reaction time : Prolonged durations (>12 hours) risk side reactions, but insufficient time (<6 hours) leads to incomplete conversion .
- Catalysts : Acidic or basic conditions (e.g., HCl or K₃PO₄) influence intermediate formation .
Advanced: Resolving Yield Contradictions
Q. Q: How can researchers reconcile contradictory yield reports for this compound derivatives in literature?
A: Discrepancies often arise from:
- Solvent polarity : DMSO increases reaction rates but may reduce selectivity compared to ethanol, altering product distributions .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) stabilize intermediates, while bulky groups hinder cyclization .
- Purification methods : Column chromatography vs. recrystallization can lead to purity variations affecting reported yields .
Basic Biological Activity Evaluation
Q. Q: What standardized assays are used to evaluate the antimicrobial and antitumor activities of this compound derivatives?
A: Common methodologies include:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antitumor : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
Advanced Structure-Activity Relationship (SAR) Analysis
Q. Q: How do structural modifications at the 2- and 6-positions influence the biological activity of quinazolinone derivatives?
A: SAR trends from comparative studies:
| Substituent | Biological Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Cl, 2-phenyl | Antitumor | 10.5 | |
| 2-styryl, 6-bromo | Antiviral | 12.0 | |
| 3-(4-methoxybenzothiazol) | COX-2 inhibition | 0.89* |
*COX-2 selectivity index >10 compared to COX-1 .
Basic Analytical Characterization
Q. Q: What spectroscopic and chromatographic methods are essential for characterizing this compound?
A:
- ¹H/¹³C NMR : Confirm aromatic proton environments and carbonyl groups (δ 160–170 ppm) .
- Elemental analysis : Validate molecular formula (e.g., C₁₄H₁₀ClN₂O) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Spectral Analysis Challenges
Q. Q: How can researchers resolve overlapping signals in NMR spectra of complex quinazolinone derivatives?
A: Strategies include:
- 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign quaternary carbons .
- Deuterated solvent variation : DMSO-d₆ vs. CDCl₃ shifts exchangeable protons (e.g., NH) .
- Dynamic NMR : Temperature-dependent studies to identify rotamers or tautomers .
Basic Pharmacological Models
Q. Q: What in vitro models are suitable for initial screening of anti-inflammatory activity in quinazolinones?
A:
- COX-1/COX-2 inhibition assays : Measure enzyme activity via colorimetric detection of prostaglandin metabolites .
- LPS-induced RAW 264.7 macrophages : Quantify TNF-α/IL-6 suppression using ELISA .
Advanced In Vivo Neuroprotection Studies
Q. Q: How is this compound evaluated for neuroprotective efficacy in cerebral ischemia models?
A:
- Middle cerebral artery occlusion (MCAO) in rats : Assess infarct volume reduction via TTC staining .
- PARP-1 inhibition : Measure NAD+ depletion and poly(ADP-ribose) accumulation in cortical neurons .
Data Contradiction Analysis
Q. Q: Why do some studies report conflicting IC₅₀ values for antitumor activity in similar quinazolinones?
A: Factors include:
- Cell line variability : HeLa (cervical) vs. MCF-7 (breast) cells differ in drug uptake and resistance .
- Assay conditions : Serum concentration and incubation time affect compound stability .
Safety and Toxicity Profiling
Q. Q: What preclinical toxicity assessments are critical for quinazolinone derivatives?
A:
- Acute oral toxicity (OECD 423) : Dose escalation in rodents (up to 300 mg/kg) to determine LD₅₀ .
- Ulcerogenic potential : Compare gastric lesion incidence vs. NSAIDs (e.g., indomethacin) in rat models .
Advanced Mechanistic Studies
Q. Q: How can molecular docking and PCR elucidate the antiviral mechanism of this compound?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
